molecular formula C11H20N2O2 B1529623 Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate CAS No. 1352012-69-1

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Cat. No. B1529623
CAS RN: 1352012-69-1
M. Wt: 212.29 g/mol
InChI Key: QOVIOMOTHJUKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1784225-34-8 . It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl 3-((1-aminocyclopropyl)methyl)azetidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(8-14)6-12(13)4-5-12/h9H,4-8,13H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate has a molecular weight of 226.32 .

Scientific Research Applications

Synthesis Techniques and Applications

  • Acid-catalyzed rearrangement techniques were utilized to prepare derivatives of 3-amino-3-deoxy-D-altrose. Ethyl and tert-butyl azidoformate were added to certain acetals to give regioisomeric triazolines, which upon UV irradiation yielded aziridines. These compounds were then rearranged into protected amines, illustrating a method to synthesize complex sugar derivatives, showcasing the molecule's utility in synthesizing biologically relevant structures (Nativi, Reymond, & Vogel, 1989).
  • Gram-scale synthesis of protected 3-haloazetidines was reported, highlighting the use of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate as a building block in medicinal chemistry for the diversified synthesis of azetidine-3-carboxylic acids. This underscores its importance in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
  • The Curtius rearrangement has been applied to produce Boc-protected amines, demonstrating the compound's role in synthesizing protected amino acids under mild conditions, which are crucial for pharmaceutical development (Lebel & Leogane, 2005).
  • Syntheses of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and carboxamides illustrated the molecule's potential as a precursor for ACC derivatives, showcasing its utility in creating functionalized cyclopropanes, which are valuable in synthetic organic chemistry (Aelterman et al., 1999).

Safety and Hazards

The safety data sheet (SDS) for Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate suggests avoiding contact with skin and eyes, formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVIOMOTHJUKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.